Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)-
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Overview
Description
Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)- is an organic compound with the molecular formula C12H19NO2S. This compound is characterized by the presence of ethoxy, methoxy, and methylthio groups attached to a benzene ring, along with an ethanamine side chain. It is a derivative of benzeneethanamine and has unique chemical properties due to its specific substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)- typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the ethoxy, methoxy, and methylthio groups. The ethanamine side chain can be introduced through reductive amination of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)- involves its interaction with specific molecular targets and pathways. The ethoxy, methoxy, and methylthio groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. The ethanamine side chain can interact with neurotransmitter receptors, potentially affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzeneethanamine, 4-methoxy-α-methyl-: Similar structure but lacks the ethoxy and methylthio groups.
Benzeneethanamine, 3,4,5-trimethoxy-: Contains three methoxy groups but lacks the ethoxy and methylthio groups.
Uniqueness
Benzeneethanamine, 4-ethoxy-3-methoxy-5-(methylthio)- is unique due to the combination of ethoxy, methoxy, and methylthio groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications in research and industry.
Properties
CAS No. |
90132-37-9 |
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Molecular Formula |
C12H19NO2S |
Molecular Weight |
241.35 g/mol |
IUPAC Name |
2-(4-ethoxy-3-methoxy-5-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2S/c1-4-15-12-10(14-2)7-9(5-6-13)8-11(12)16-3/h7-8H,4-6,13H2,1-3H3 |
InChI Key |
LRYPRFGBZRIFIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1SC)CCN)OC |
Origin of Product |
United States |
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